![molecular formula C24H26N4O3S B2417859 3-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-butylbenzamide CAS No. 1115371-69-1](/img/structure/B2417859.png)
3-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-butylbenzamide
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Description
3-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-butylbenzamide is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.56. The purity is usually 95%.
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Biological Activity
3-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-butylbenzamide is a complex organic compound that exhibits significant biological activity, particularly in the realms of antitumor and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H24N4O3S, with a molecular weight of approximately 420.52 g/mol. The compound features an imidazole ring, a butylbenzamide moiety, and a thioether linkage, which contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:
Case Study: Antitumor Efficacy
A study evaluated the effects of various imidazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that compounds with imidazole structures demonstrated significant cytotoxicity, with IC50 values ranging from 0.85 μM to 6.75 μM across different assay formats (2D and 3D cultures) .
Compound | Cell Line | IC50 (μM) - 2D | IC50 (μM) - 3D |
---|---|---|---|
3-(...) | A549 | 6.75 | 9.31 |
3-(...) | HCC827 | 6.26 | 20.46 |
3-(...) | NCI-H358 | 6.48 | 16.00 |
These findings suggest that the imidazole-containing compounds can effectively inhibit tumor cell proliferation.
Antimicrobial Activity
In addition to its antitumor properties, research has also explored the antimicrobial activity of related compounds. The antimicrobial efficacy was assessed against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Antimicrobial Testing Results
The antimicrobial testing utilized broth microdilution methods following CLSI guidelines:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
E. coli | <10 |
S. aureus | <10 |
The results indicated that compounds related to this class exhibited promising antibacterial properties, suggesting their potential as therapeutic agents against bacterial infections .
The proposed mechanism of action for the antitumor activity of this compound involves its interaction with DNA. Studies have shown that similar compounds predominantly bind within the minor groove of AT-DNA, either as monomers or in higher-order aggregates. This binding disrupts DNA replication and transcription processes, leading to cell death .
Properties
IUPAC Name |
3-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-butylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-3-4-12-25-23(31)19-6-5-7-21(15-19)28-14-13-26-24(28)32-16-22(30)27-20-10-8-18(9-11-20)17(2)29/h5-11,13-15H,3-4,12,16H2,1-2H3,(H,25,31)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJZFJRSZVWLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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